1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
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Overview
Description
1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione is a complex organic compound characterized by its unique structural features, including a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-d]imidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,5-Dimethylphenyl and 4-Nitrophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions or via coupling reactions such as Suzuki or Heck coupling.
Final Cyclization and Oxidation: The final step involves the cyclization of the intermediate compounds to form the hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione structure, followed by oxidation to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the nitro group to an amine, which can further participate in various organic transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s properties might be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylphenyl)-3-(4-aminophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione: Similar structure but with an amino group instead of a nitro group.
1-(3,5-dimethylphenyl)-3-(4-methylphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both 3,5-dimethylphenyl and 4-nitrophenyl groups in 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione makes it unique, potentially offering distinct reactivity and interaction profiles compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12-7-13(2)9-16(8-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-3-5-15(6-4-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZQJKUYYPXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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